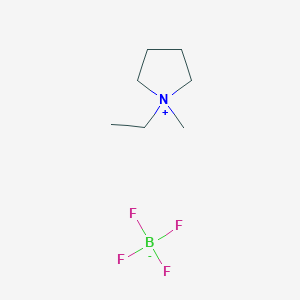

1-Etil-1-metilpirrolidinio tetrafluoroborato

Descripción general

Descripción

1-Ethyl-1-methylpyrrolidinium tetrafluoroborate is an organic compound with the chemical formula C7H16BF4N. It is commonly used as a catalyst and reagent in various organic synthesis reactions. This compound is known for its high solubility in water and many organic solvents, making it versatile in different chemical processes .

Aplicaciones Científicas De Investigación

1-Ethyl-1-methylpyrrolidinium tetrafluoroborate has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic synthesis reactions, including addition, elimination, and oxidation reactions.

Biology: This compound is utilized in biochemical research as a reagent for modifying biological molecules.

Mecanismo De Acción

Target of Action

1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate (EMTFB) is a biochemical reagent . It is primarily used in the field of materials science and organic synthesis . The primary targets of EMTFB are the reactants in these fields, where it acts as a catalyst or a reactant itself .

Mode of Action

EMTFB interacts with its targets by participating in the chemical reactions. For instance, in corrosion inhibition, EMTFB suppresses the dissolution of low carbon steel in a corrosive environment . The efficiency of this inhibition increases with the concentration of EMTFB .

Biochemical Pathways

The specific biochemical pathways affected by EMTFB depend on the context of its use. In the case of corrosion inhibition, EMTFB interferes with the electrochemical reactions that lead to corrosion . It majorly affects anodic reactions .

Result of Action

The result of EMTFB’s action is context-dependent. In corrosion inhibition, for example, the use of EMTFB results in a significant reduction in the corrosion of low carbon steel . The addition of iodide ions to EMTFB can raise the inhibition efficiency from 75% to 98% .

Action Environment

The action, efficacy, and stability of EMTFB are influenced by environmental factors. For instance, in a corrosive environment, the efficiency of EMTFB as a corrosion inhibitor increases with its concentration . Moreover, the presence of other ions, such as iodide ions, can enhance the efficiency of EMTFB .

Análisis Bioquímico

Biochemical Properties

It is known to be used in green chemistry and efficient catalytic reactions, such as addition, elimination, and oxidation reactions in organic synthesis .

Molecular Mechanism

It is known to suppress low carbon steel dissolution in corrosive environments . The inhibition efficiency increases with the increase in the concentration of 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate .

Métodos De Preparación

1-Ethyl-1-methylpyrrolidinium tetrafluoroborate can be synthesized through a multi-step process:

Reaction of Ethanolamine with Bromoethane: This step produces ethylpyrrolidine.

Methylation: Ethylpyrrolidine is then reacted with a methylating agent under acidic conditions to form 1-ethyl-1-methylpyrrolidinium.

Reaction with Tetrafluoroboric Acid: Finally, 1-ethyl-1-methylpyrrolidinium is reacted with tetrafluoroboric acid to yield 1-ethyl-1-methylpyrrolidinium tetrafluoroborate.

Análisis De Reacciones Químicas

1-Ethyl-1-methylpyrrolidinium tetrafluoroborate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: This compound can also be reduced, although the specific conditions and products depend on the reagents used.

Substitution: It is involved in substitution reactions, particularly in organic synthesis, where it acts as a catalyst or reagent.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Comparación Con Compuestos Similares

1-Ethyl-1-methylpyrrolidinium tetrafluoroborate can be compared with other similar compounds, such as:

- 1-Butyl-1-methylpyrrolidinium bis (trifluoromethylsulfonyl)imide

- 1-Butyl-1-methylpyrrolidinium chloride

- 1-Ethyl-3-methylimidazolium bis (trifluoromethylsulfonyl)imide

These compounds share similar structural features but differ in their specific applications and properties. For example, 1-Butyl-1-methylpyrrolidinium bis (trifluoromethylsulfonyl)imide is often used in lithium-ion batteries, while 1-Ethyl-3-methylimidazolium bis (trifluoromethylsulfonyl)imide is used in dye-sensitized solar cells .

Actividad Biológica

1-Ethyl-1-methylpyrrolidinium tetrafluoroborate (EMPTFB) is an ionic liquid that has garnered attention in various fields, particularly in its biological applications and potential toxicity. This article explores the biological activity of EMPTFB, focusing on its mechanisms of action, safety profiles, and relevant case studies.

- Chemical Formula : C7H16BF4N

- Molecular Weight : 229.16 g/mol

- Appearance : Solid

- Melting Point : 112-118 °C

- Optical Activity : [α]22/D −67.0°, c = 0.5 in chloroform .

1. Toxicological Profile

EMPTFB exhibits several toxicological effects that are critical for its safe application in biological systems:

- Acute Toxicity : Classified as Acute Toxicity Category 4 (oral), indicating moderate toxicity upon ingestion .

- Irritation Potential : Causes irritation to skin (Skin Irritation Category 2) and eyes (Eye Irritation Category 2) .

- Target Organs : Primarily affects the respiratory system, necessitating caution during handling .

2. Corrosion Inhibition Studies

Recent research highlights the potential of EMPTFB as a corrosion inhibitor in acidic environments, which indirectly relates to its biological activity by suggesting interactions with biological membranes:

- Synergistic Effects : EMPTFB has shown synergistic corrosion inhibition effects when combined with iodide ions for low carbon steel in hydrochloric acid solutions. This property may indicate its ability to interact with and stabilize biological membranes under acidic conditions .

Corrosion Protection Research

A study conducted by Amin et al. (2020) investigated the use of EMPTFB in protecting metals from corrosion in acidic environments. The findings revealed that EMPTFB effectively reduced corrosion rates, suggesting its potential as a protective agent in biological applications where metal interactions occur .

Biochemical Applications

According to MedChemExpress, EMPTFB can be utilized as a biochemical reagent in life sciences, indicating its versatility beyond mere chemical properties. Its role as a solvent or medium for biochemical reactions can facilitate various laboratory processes, enhancing the efficiency of biological assays .

Research Findings and Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C7H16BF4N |

| Molecular Weight | 229.16 g/mol |

| Melting Point | 112-118 °C |

| Acute Toxicity | Category 4 (oral) |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2 |

Propiedades

IUPAC Name |

1-ethyl-1-methylpyrrolidin-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N.BF4/c1-3-8(2)6-4-5-7-8;2-1(3,4)5/h3-7H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGDCVJRCOKWTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC[N+]1(CCCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049206 | |

| Record name | 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117947-85-0 | |

| Record name | 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: How does the molecular structure of 1-ethyl-1-methylpyrrolidinium tetrafluoroborate contribute to its ionic conductivity, particularly at low temperatures?

A1: Research suggests that the unique molecular dynamics of 1-ethyl-1-methylpyrrolidinium tetrafluoroborate play a crucial role in its ionic conductivity, especially at lower temperatures. A study employing quantum chemical calculations and solid-state nuclear magnetic resonance spectroscopy revealed a restricted puckering motion within the pyrrolidinium ring, even at temperatures as low as -45°C []. This subtle, yet persistent, motion allows the molecule to maintain a degree of plasticity in its solid state. This plasticity is believed to be essential for facilitating ion mobility, and thus, electrical conductivity, even at low temperatures where molecular motion is typically restricted.

Q2: How does the addition of iodide ions impact the corrosion inhibition properties of 1-ethyl-1-methylpyrrolidinium tetrafluoroborate on low carbon steel in acidic environments?

A2: Research indicates a synergistic effect when iodide ions are combined with 1-ethyl-1-methylpyrrolidinium tetrafluoroborate in inhibiting corrosion of low carbon steel in acidic solutions []. While 1-ethyl-1-methylpyrrolidinium tetrafluoroborate alone demonstrates some corrosion inhibition, the addition of iodide ions significantly enhances this effect. The combined presence of iodide ions and 1-ethyl-1-methylpyrrolidinium tetrafluoroborate raises the inhibition efficiency to 98%, compared to 75% with 1-ethyl-1-methylpyrrolidinium tetrafluoroborate alone. This synergistic effect is attributed to the formation of a more robust protective layer on the steel surface due to the adsorption of both iodide ions and 1-ethyl-1-methylpyrrolidinium tetrafluoroborate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.